2-(Aminomethyl)-3-methoxyphenol;hydrochloride 2-(Aminomethyl)-3-methoxyphenol;hydrochloride
Brand Name: Vulcanchem
CAS No.: 820973-51-1
VCID: VC16822117
InChI: InChI=1S/C8H11NO2.ClH/c1-11-8-4-2-3-7(10)6(8)5-9;/h2-4,10H,5,9H2,1H3;1H
SMILES:
Molecular Formula: C8H12ClNO2
Molecular Weight: 189.64 g/mol

2-(Aminomethyl)-3-methoxyphenol;hydrochloride

CAS No.: 820973-51-1

Cat. No.: VC16822117

Molecular Formula: C8H12ClNO2

Molecular Weight: 189.64 g/mol

* For research use only. Not for human or veterinary use.

2-(Aminomethyl)-3-methoxyphenol;hydrochloride - 820973-51-1

Specification

CAS No. 820973-51-1
Molecular Formula C8H12ClNO2
Molecular Weight 189.64 g/mol
IUPAC Name 2-(aminomethyl)-3-methoxyphenol;hydrochloride
Standard InChI InChI=1S/C8H11NO2.ClH/c1-11-8-4-2-3-7(10)6(8)5-9;/h2-4,10H,5,9H2,1H3;1H
Standard InChI Key XGORHDHFQLUKEK-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1CN)O.Cl

Introduction

Structural and Chemical Identity

Molecular Architecture

2-(Aminomethyl)-3-methoxyphenol;hydrochloride consists of a phenol backbone substituted with a methoxy (-OCH₃) group at the 3-position and an aminomethyl (-CH₂NH₂) group at the 2-position, with the hydrochloride salt forming a stable ionic pair with the amine . The planar aromatic ring facilitates π-π interactions, while the hydrophilic hydrochloride moiety improves aqueous solubility, a critical feature for pharmaceutical formulations.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₈H₁₂ClNO₂
Molecular Weight (g/mol)189.64
Exact Mass189.056
PSA (Ų)55.48
LogP2.36

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for the compound reveal distinct proton environments: the aromatic protons resonate between δ 6.23–7.57 ppm, while the aminomethyl group’s protons appear as a multiplet near δ 2.28 ppm. The hydrochloride salt’s influence is evident in the downfield shift of the amine protons (δ 9.65–10.32 ppm). Mass spectrometry confirms the molecular ion peak at m/z 189.056 (M+H⁺) .

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via a two-step process:

  • Amination of 3-Methoxyphenol: Reaction with formaldehyde and ammonium chloride under acidic conditions introduces the aminomethyl group.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, enhancing crystallinity and stability.

Physicochemical Properties

Solubility and Stability

The hydrochloride salt confers improved aqueous solubility compared to the free base, though quantitative solubility data are absent. Stability studies under varying pH and temperature conditions are yet to be published, but analogous compounds suggest susceptibility to oxidative degradation at elevated temperatures .

PrecautionRationale
Gloves (nitrile)Prevent dermal exposure
Safety gogglesAvoid ocular contact
Fume hoodMinimize inhalation risk
Acid-resistant containersPrevent corrosion

Disposal Considerations

Incinerating the compound at high temperatures (≥ 800°C) with scrubbers is advised to prevent environmental release of chlorinated byproducts.

Research Gaps and Future Directions

Biological Activity Profiling

In vitro assays to evaluate antimicrobial, anticancer, or enzyme-inhibitory properties are warranted. For instance, the aminomethyl group could interact with bacterial cell walls or kinase active sites.

Pharmacokinetic Studies

Investigating absorption, distribution, metabolism, and excretion (ADME) parameters in model organisms would clarify its drug development potential. Microsomal stability assays, as described for related compounds , could assess metabolic liability.

Process Optimization

Developing scalable synthesis routes with green chemistry principles (e.g., catalytic amination, solvent recycling) remains a priority for industrial applications.

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